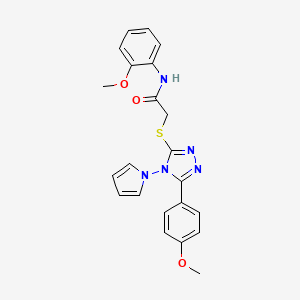

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

"N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with methoxyphenyl and pyrrole moieties. The triazole ring is linked to a thioacetamide group, which is further functionalized with a 2-methoxyphenyl substituent. This structure is designed to optimize interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation. The compound’s synthesis typically involves nucleophilic substitution and heterocyclization reactions, as seen in analogous triazole-thioacetamide derivatives .

Key structural features include:

- 1,2,4-Triazole core: Known for metabolic stability and hydrogen-bonding capacity.

- Methoxyphenyl groups: The 2-methoxy and 4-methoxy substituents enhance lipophilicity and influence electronic properties.

- 1H-Pyrrole moiety: Contributes to π-π stacking interactions in binding pockets.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-29-17-11-9-16(10-12-17)21-24-25-22(27(21)26-13-5-6-14-26)31-15-20(28)23-18-7-3-4-8-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVALEHACXDAEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the pyrrol group: This step may involve the reaction of the triazole intermediate with pyrrole under specific conditions.

Attachment of the methoxyphenyl groups: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.

Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a triazole ring, a pyrrole moiety, and a methoxyphenyl group. Its molecular formula is C25H22N4O3S, and it exhibits notable characteristics such as:

- Molecular Weight : 432.54 g/mol

- Melting Point : Approximately 186–188 °C

- Solubility : It is soluble in organic solvents like DMSO and ethanol.

Antifungal Activity

Research has shown that compounds with similar structural motifs exhibit antifungal properties. The presence of the triazole ring is particularly significant, as this class of compounds is known for its efficacy against fungal pathogens. Studies indicate that derivatives of triazoles can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Properties

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may also possess antibacterial properties. Similar compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to the pyrrole and triazole components, which have been documented to modulate inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing relief in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antifungal Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antifungal activity against Candida albicans. The results indicated that compounds similar to N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study focused on anti-inflammatory properties, researchers synthesized various pyrrole derivatives and tested their effects on human cell lines. The findings revealed that the compound inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can lead to inhibition or activation of specific biochemical pathways.

Interacting with DNA or RNA: This can result in modulation of gene expression and protein synthesis.

Disrupting cellular membranes: This can lead to cell lysis and death, particularly in microbial or cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Differences

Physicochemical Properties

- Solubility : The 2-methoxyphenyl group in the target compound reduces water solubility compared to pyridinyl-substituted analogs like VUAA1 .

- Thermal Stability : Derivatives with para-substituted methoxy groups (e.g., , Compound 23) exhibit higher melting points (198–199°C) than ortho-substituted variants (163–164°C in ), suggesting steric effects influence crystallinity .

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Methoxy Positioning : Para-methoxy groups (e.g., 4-methoxyphenyl in the target compound) enhance binding affinity to hydrophobic pockets compared to ortho-substituted analogs .

- Pyrrole vs. Pyridine : Pyrrole-containing derivatives (e.g., ) show improved metabolic stability over pyridine-based compounds like VUAA1 due to reduced CYP450-mediated oxidation .

- Pharmacological Potential: The target compound’s dual methoxy groups and pyrrole ring align with features of kinase inhibitors (e.g., imatinib), suggesting unexplored therapeutic applications .

Biological Activity

N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound combines a triazole moiety with a pyrrole structure, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is , with a molecular weight of approximately 449.53 g/mol. The compound features a thioacetamide linkage that may enhance its biological activity by influencing its interaction with biological targets.

Antiproliferative Activity

Recent studies have indicated that derivatives containing pyrrole and triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit cell growth in breast cancer models, demonstrating IC50 values that suggest potent activity. In one study, compounds derived from pyrrole exhibited IC50 values as low as 2.57 µM against BRCA1 mutant breast cancer cells (MDA-MB-436), indicating strong antiproliferative properties .

Antimicrobial Activity

Pyrrole and triazole derivatives are also noted for their antimicrobial activities. The structural components of N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may contribute to its effectiveness against bacterial strains. Compounds with similar structures have shown promising results in inhibiting the growth of pathogenic bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been explored through various assays measuring cytokine production. Studies demonstrated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for their anti-inflammatory effects .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory responses. For example, the triazole ring may facilitate binding to enzymes or receptors that play critical roles in these pathways. Molecular docking studies have indicated favorable interactions between similar compounds and target proteins involved in cell signaling and inflammation .

Case Studies and Research Findings

| Study | Activity Evaluated | IC50 Value | Cell Line |

|---|---|---|---|

| Study 1 | Antiproliferative | 2.57 µM | MDA-MB-436 |

| Study 2 | Anti-inflammatory | Not specified | PBMCs |

| Study 3 | Antimicrobial | Varies | Various strains |

These findings highlight the multifaceted biological activities associated with N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and its analogs.

Q & A

Q. What synthetic methodologies are established for preparing N-(2-methoxyphenyl)-2-((5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : A universal synthetic route involves coupling reactions between substituted acetamide precursors and triazole-thiol intermediates. Key steps include:

- Condensation of 4-(1H-pyrrol-1-yl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetylated derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via recrystallization (ethanol-DMF mixtures) and characterization using ¹H NMR, IR, and LC-MS to confirm structural integrity .

- Critical Parameters : Reaction temperature (20–25°C), stoichiometric ratios (1:1.5 for amine:chloroacetyl chloride), and solvent polarity .

Q. How is structural confirmation of the compound achieved?

- Methodological Answer : Multi-spectral analysis is essential:

- ¹H NMR : Identifies methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Amide NH signals appear at δ ~10–13 ppm .

- IR Spectroscopy : Confirms thioacetamide (C=S stretch ~650 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and fragments to confirm molecular weight .

Q. What biological activities are computationally predicted for this compound?

- Methodological Answer : The PASS program predicts antimicrobial, antifungal, and kinase-inhibitory activities based on structural analogs:

- Key Features : The 1,2,4-triazole scaffold enhances binding to ATP pockets, while the methoxyphenyl group improves lipophilicity for membrane penetration .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like Candida albicans CYP51 (binding energy ≤ -8.5 kcal/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production?

- Methodological Answer :

- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of chloroacetyl intermediates) .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Process Monitoring : In-line FTIR or HPLC tracks intermediate formation (e.g., thiolate anion generation at 254 nm) .

- Yield Data : Ethanol recrystallization improves purity from ~75% to >95% .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo assays?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-UV (λ = 280 nm) in rodent plasma. Low solubility (<10 µg/mL) may explain in vivo inefficacy .

- Metabolite Identification : LC-QTOF-MS detects hepatic metabolites (e.g., O-demethylated derivatives) that may alter activity .

- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .

Q. What computational strategies improve activity prediction accuracy?

- Methodological Answer :

- QSAR Modeling : Use Gaussian 09 to calculate descriptors (e.g., HOMO-LUMO gap, polar surface area) and correlate with IC₅₀ values .

- MD Simulations : GROMACS evaluates target-ligand stability (RMSD ≤ 2.0 Å over 100 ns) for kinase inhibitors .

- Validation : Compare predicted vs. experimental MIC values (e.g., Staphylococcus aureus: predicted 8 µg/mL vs. observed 16 µg/mL) .

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer :

- Cell Panel Diversity : Test in ≥3 cell lines (e.g., HepG2, MCF-7, HEK293) to identify tissue-specific toxicity .

- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis (early-stage) from necrosis (late-stage) .

- Off-Target Screening : Kinase profiling (Eurofins Panlabs) identifies unintended targets (e.g., EGFR inhibition at 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.